molecular formula C18H14FN3O5 B3538918 (5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione

Cat. No.: B3538918
M. Wt: 371.3 g/mol
InChI Key: RVSCHHNDABYDDR-RIYZIHGNSA-N
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Description

(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2-fluorobenzylamine with 4-methoxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazolidine-2,4-dione ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imidazolidine ring can be reduced to an imidazoline ring using lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: 3-(2-aminobenzyl)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione.

    Reduction: 3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazoline.

    Substitution: 3-(2-hydroxybenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound may have potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its biological activity can be optimized through structure-activity relationship (SAR) studies to enhance its efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-(2-chlorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione: Similar structure with a chlorine atom instead of fluorine.

    (5E)-3-(2-fluorobenzyl)-5-(4-hydroxy-3-nitrobenzylidene)imidazolidine-2,4-dione: Similar structure with a hydroxyl group instead of a methoxy group.

    (5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-aminobenzylidene)imidazolidine-2,4-dione: Similar structure with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the nitro and methoxy groups contribute to its biological activity.

Properties

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-nitrophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O5/c1-27-16-7-6-11(9-15(16)22(25)26)8-14-17(23)21(18(24)20-14)10-12-4-2-3-5-13(12)19/h2-9H,10H2,1H3,(H,20,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSCHHNDABYDDR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione
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(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione
Reactant of Route 6
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(5E)-3-(2-fluorobenzyl)-5-(4-methoxy-3-nitrobenzylidene)imidazolidine-2,4-dione

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